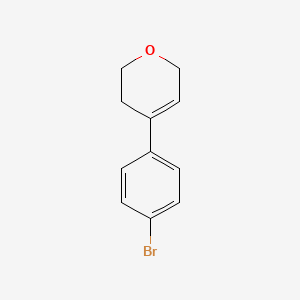

4-(4-bromophenyl)-3,6-dihydro-2H-pyran

Descripción

Significance of Heterocyclic Ring Systems in Synthetic Methodology

Heterocyclic compounds are a cornerstone of organic chemistry, biology, and materials science, characterized by cyclic structures containing at least one atom other than carbon, such as oxygen, nitrogen, or sulfur. ontosight.airesearchgate.netacs.org The presence of these heteroatoms imparts unique physicochemical properties and reactivity to the molecules. ontosight.ai This makes them indispensable as building blocks in the synthesis of a vast array of functional organic molecules, including pharmaceuticals, agrochemicals, and advanced materials. ontosight.aithieme-connect.com Many of the most successful drugs on the market today feature heterocyclic structures. thieme-connect.com Furthermore, more than half of all known organic compounds are heterocycles, with 59% of FDA-approved drugs in the United States containing nitrogen heterocycles. acs.org Their versatility allows chemists to manipulate their structures to create new substances with specifically tailored properties. ontosight.ai

Overview of Dihydropyran Motifs in Chemical Research

Among the diverse families of heterocyclic compounds, the dihydropyran motif is a particularly important structural fragment. nih.gov Dihydropyrans are six-membered rings containing an oxygen atom and a carbon-carbon double bond. wikipedia.org These structures are found in numerous natural products, biologically active compounds, and approved drugs, such as the influenza treatments Zanamivir and Laninamivir. nih.gov

In synthetic chemistry, dihydropyrans are highly valued as versatile intermediates. They serve as precursors for the synthesis of C-glycosides and are used in the preparation of the cyclic components of complex macrocyclic antibiotics. nih.gov The 3,4-dihydro-2H-pyran isomer is also widely used to introduce the tetrahydropyranyl (THP) protecting group to alcohols, shielding them from a variety of reaction conditions. arkpharmtech.com The development of new synthetic methods, including multicomponent reactions and catalysis with metal-organic frameworks, continues to expand the accessibility and application of dihydropyran derivatives. nih.govfrontiersin.org

Contextualizing the Role of Bromophenyl Substituents in Organic Synthesis

The introduction of a bromophenyl group into an organic molecule is a strategic decision in synthetic and medicinal chemistry. The presence of a bromine atom can significantly alter a molecule's properties, often leading to an increase in therapeutic activity or a beneficial effect on its metabolic profile and duration of action.

From a synthetic standpoint, the bromophenyl group is exceptionally useful as a versatile chemical handle. The carbon-bromine bond is a key site for palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis. mdpi.com Reactions such as the Suzuki-Miyaura coupling allow for the straightforward formation of new carbon-carbon bonds by reacting the bromophenyl moiety with various aryl or heteroaryl boronic acids. mdpi.comnih.govresearchgate.net This provides a powerful and efficient pathway to construct complex biaryl and poly-aryl structures, which are common motifs in pharmaceuticals and functional materials. mdpi.com

Focus and Scope of Research on 4-(4-bromophenyl)-3,6-dihydro-2H-pyran

The compound this compound combines the key features of a dihydropyran ring and a bromophenyl substituent. This unique combination makes it a compound of significant interest. The dihydropyran core provides a stable, three-dimensional scaffold found in many bioactive molecules, while the bromophenyl group offers a reactive site for further chemical modification.

Research into this specific molecule and its analogs focuses on several key areas:

Synthesis: Developing efficient and stereoselective methods to construct the 4-aryl-dihydropyran skeleton.

Reactivity: Exploring the chemical transformations of both the dihydropyran ring and the bromophenyl group, particularly its use in cross-coupling reactions to build molecular complexity.

Applications: Investigating the potential of this compound as an intermediate in the synthesis of novel pharmaceuticals and advanced materials, leveraging the biological relevance of the dihydropyran scaffold and the synthetic versatility of the bromo-substituent.

This article will delve into the known synthesis, properties, and potential applications of this compound, highlighting its role as a valuable building block in organic chemistry.

Propiedades

IUPAC Name |

4-(4-bromophenyl)-3,6-dihydro-2H-pyran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO/c12-11-3-1-9(2-4-11)10-5-7-13-8-6-10/h1-5H,6-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXESULAHCHRLFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC=C1C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 4 4 Bromophenyl 3,6 Dihydro 2h Pyran

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available precursors. wikipedia.org For 4-(4-bromophenyl)-3,6-dihydro-2H-pyran, the primary goal is to simplify the heterocyclic core through logical bond disconnections, revealing potential synthetic pathways. ub.edu

Several strategic disconnections can be envisioned for the target molecule. A common and effective approach is the hetero-Diels-Alder disconnection, which falls under the category of [4+2] cycloadditions. This involves breaking the C-O and the opposing C-C bond, retro-synthetically yielding an α,β-unsaturated carbonyl compound (a dienophile) and a diene. In this case, the most logical dienophile is 4-bromobenzaldehyde (B125591), which is readily available. The corresponding diene would be a 1,3-butadiene (B125203) derivative.

Another powerful disconnection strategy involves multi-component reactions. This approach breaks the molecule down into three or more simple fragments that can be combined in a single step. For the target dihydropyran, this could involve disconnecting to 4-bromobenzaldehyde, a source of a two-carbon nucleophilic unit, and a component that provides the remaining atoms for the ring. This strategy often relies on sequential reactions like Knoevenagel condensation followed by Michael addition and cyclization. btcpharmtech.comnih.gov

Finally, a [3+3] annulation strategy offers another retrosynthetic viewpoint. This pathway disconnects the six-membered ring into two three-atom fragments, one acting as a 1,3-dielectrophile and the other as a 1,3-dinucleophile. Identifying suitable and reactive synthons for these fragments is the key challenge in this approach.

These varied retrosynthetic strategies provide a roadmap for accessing this compound, allowing for the comparison of different synthetic routes in terms of efficiency, atom economy, and stereocontrol. wikipedia.org

Cycloaddition Chemistry in Dihydropyran Formation

Cycloaddition reactions are powerful tools for constructing cyclic systems in a single step, often with high stereoselectivity. nih.gov The formation of the dihydropyran ring can be efficiently achieved through various cycloaddition strategies. nih.gov

The hetero-Diels-Alder reaction, a [4+2] cycloaddition, is a classic and effective method for synthesizing six-membered heterocycles like dihydropyrans. researchgate.netpkusz.edu.cn In this approach, an electron-rich diene reacts with a dienophile, which in this context is a carbonyl compound (a heterodienophile).

To synthesize this compound, 4-bromobenzaldehyde can act as the dienophile. The key is to react it with a suitable 1,3-diene. The use of activated dienes, such as Danishefsky's diene (trans-1-methoxy-3-trimethylsiloxy-1,3-butadiene), is particularly advantageous as it provides high reactivity and regioselectivity. The reaction, typically catalyzed by a Lewis acid like BF₃·OEt₂, proceeds via a concerted mechanism to form the dihydropyran ring. researchgate.net The resulting silyl (B83357) enol ether product can then be readily hydrolyzed to the corresponding ketone or reduced to the alcohol. This method provides a direct route to highly functionalized dihydropyran systems. wikipedia.org

| Diene | Dienophile | Catalyst | Conditions | Product Type | Ref. |

| Danishefsky's diene | Aromatic Aldehyde | Lewis Acid (e.g., BF₃·OEt₂) | Low Temperature | Dihydropyranone | researchgate.net |

| 1,3-Butadiene | Formaldehyde | High Temp/Pressure | Thermal | 3,6-dihydro-2H-pyran | nih.gov |

| Isoprene (B109036) | Diethyl oxomalonate | Thermal | [4+2] Cycloaddition | Dihydropyran diester | wikipedia.org |

[3+3] Annulation reactions provide an alternative pathway to six-membered rings by combining two three-atom components. nih.gov This strategy can offer different regiochemical outcomes compared to [4+2] approaches. For the synthesis of the target dihydropyran, this would involve the reaction of a 1,3-dinucleophile with a 1,3-dielectrophile.

One potential implementation involves using a 1,3-bis-electrophile derived from an α,β-unsaturated aldehyde and reacting it with a suitable 1,3-dinucleophile. For example, a vinylogous Michael addition followed by an intramolecular cyclization can construct the ring system. nih.govacs.org Recent developments have shown that palladium-catalyzed formal [3+3] allylic cycloaddition of 2-butene-1,4-diols with α,β-unsaturated ketones can yield complex dihydropyran derivatives with high regio- and diastereoselectivity. researchgate.net Adapting such a methodology, where a precursor to the 4-bromophenyl group is incorporated into one of the three-carbon fragments, represents a modern approach to the target molecule.

| 3-Carbon Synthon 1 | 3-Carbon Synthon 2 | Catalyst/Conditions | Product | Ref. |

| 2,3-Dioxopyrrolidine | 3-Alkylidene oxindole | Organocatalyst | Fused Dihydropyrrolidone | nih.gov |

| 2-Butene-1,4-diol | 2-(1-Alkynyl)-2-alken-1-one | Pd-catalyst | Furo[3,4-c]pyran | researchgate.net |

Multi-Component Reaction Pathways for Efficient Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, are highly valued for their efficiency, atom economy, and operational simplicity. researchgate.netnih.govgrowingscience.com They are particularly well-suited for the synthesis of complex heterocyclic scaffolds like 4H-pyrans and their dihydropyran derivatives. bohrium.comsemanticscholar.org

A dominant pathway in the MCR synthesis of pyran derivatives is the domino Knoevenagel condensation followed by a Michael addition and subsequent cyclization. semanticscholar.orgrsc.org This sequence is highly effective for producing densely functionalized 4H-pyrans, which can be precursors to the target dihydropyran.

The typical reaction involves an aromatic aldehyde (4-bromobenzaldehyde), an active methylene (B1212753) compound such as malononitrile, and a β-dicarbonyl compound like ethyl acetoacetate. growingscience.com The reaction is often initiated by the Knoevenagel condensation between the aldehyde and malononitrile, catalyzed by a base. This forms a highly electrophilic arylidene intermediate. A second nucleophile (the enolate of the β-dicarbonyl compound) then attacks this intermediate via a Michael addition. The resulting adduct undergoes an intramolecular cyclization and tautomerization to yield the stable 4H-pyran product. nih.govsemanticscholar.org

| Aldehyde | Active Methylene | β-Dicarbonyl | Catalyst | Yield | Ref. |

| 4-Chlorobenzaldehyde | Malononitrile | Dimedone | Cu₂(NH₂-BDC)₂(DABCO) | 95% | nih.gov |

| Benzaldehyde | Malononitrile | Ethyl Acetoacetate | KOH loaded CaO | 92% | growingscience.com |

| Aromatic Aldehydes | Malononitrile | 4-Hydroxycoumarin | DABCO | Good to High | researchgate.net |

In line with the principles of green chemistry, significant effort has been directed towards developing synthetic protocols that minimize or eliminate the use of hazardous solvents and expensive catalysts. nih.govrsc.org Solvent-free, or neat, reactions often proceed at elevated temperatures or with mechanical grinding (mechanochemistry), leading to higher reaction rates, easier product isolation, and reduced environmental impact. nih.govcmu.edu

The multi-component synthesis of pyran derivatives is particularly amenable to such conditions. The reaction of an aldehyde, malononitrile, and a 1,3-dicarbonyl compound can often be achieved by simply heating the mixture of reactants. nih.gov For instance, the synthesis of fused 4H-pyran derivatives has been successfully demonstrated under neat conditions at 110 °C, affording excellent yields without the need for any catalyst. nih.govrsc.org Similarly, ball-milling has emerged as a powerful mechanochemical technique for the solvent-free synthesis of 4H-pyrans, offering high yields in short reaction times. nih.gov These catalyst-free and solvent-free methods represent a sustainable and efficient strategy for the synthesis of this compound precursors. nih.govresearchgate.net

| Reactant A | Reactant B | Reactant C | Conditions | Yield | Ref. |

| Aromatic Aldehyde | Malononitrile | 4-Hydroxycoumarin | 110 °C, Neat | Good-to-Excellent | nih.gov |

| Aldehyde | Ethyl Acetoacetate | Ammonium Acetate | 100 °C, Neat | Good-to-Excellent | nih.gov |

| 4-Chlorobenzaldehyde | Malononitrile | Dimedone | Ball-milling, 27 Hz | 95% | nih.gov |

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis, particularly using palladium, has revolutionized the formation of carbon-carbon bonds, providing powerful tools for the synthesis of complex molecules like this compound.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for creating C(sp²)-C(sp²) bonds. nih.gov This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex. mdpi.commdpi.com For the synthesis of this compound, a viable strategy is the coupling of 3,6-dihydro-2H-pyran-4-boronic acid pinacol (B44631) ester with 1,4-dibromobenzene.

The catalytic cycle generally involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the boronic ester to the resulting arylpalladium(II) complex, and reductive elimination to yield the final product and regenerate the Pd(0) catalyst. The choice of catalyst, base, and solvent is critical for achieving high yields. researchgate.net Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used catalyst, often in combination with an aqueous base such as potassium carbonate or potassium phosphate. mdpi.comnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) | mdpi.comresearchgate.net |

| Boron Source | Arylboronic acid or pinacol ester (1.1-1.5 equiv) | nih.govmdpi.com |

| Base | K₃PO₄ or K₂CO₃ (2.0-6.0 equiv) | mdpi.comnih.gov |

| Solvent | 1,4-Dioxane, THF, or Toluene with water | nih.govmdpi.comnih.gov |

| Temperature | 70–100 °C | mdpi.comnih.gov |

This table presents generalized conditions and may require optimization for specific substrates.

This methodology is tolerant of a wide array of functional groups, making it a robust choice for synthesizing the target compound. orgsyn.org The availability of reagents like 3,6-dihydro-2H-pyran-4-boronic acid pinacol ester further enhances the utility of this approach. tcichemicals.com

The Prins cyclization is a powerful acid-catalyzed reaction for constructing tetrahydropyran (B127337) and dihydropyran rings. nih.gov The reaction typically involves the electrophilic addition of an aldehyde or ketone to a homoallylic alcohol, followed by cyclization and trapping of the resulting carbocation. researchgate.netderpharmachemica.com

To synthesize a this compound derivative, 4-bromobenzaldehyde can be reacted with a suitable homoallylic alcohol, such as 3-methylene-5-phenylpent-4-yn-1-ol, in the presence of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂). derpharmachemica.com The reaction proceeds through the formation of an oxocarbenium ion intermediate, which is then attacked intramolecularly by the alkene. A subsequent elimination step yields the dihydropyran ring. derpharmachemica.com This method is known for its high diastereoselectivity, which is controlled by the chair-like transition state of the cyclization step. nih.govderpharmachemica.com Research has demonstrated the successful synthesis of 6-substituted-4-aryl-3,6-dihydro-2H-pyran scaffolds using this protocol, highlighting its applicability. derpharmachemica.com

Table 2: Example of Prins Cyclization for Dihydropyran Synthesis

| Aldehyde | Homoallylic Alcohol | Catalyst | Solvent | Temperature | Product Structure | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 4-bromobenzaldehyde | 3-methylene-5-phenylpent-4-yn-1-ol | BF₃·OEt₂ (10 mol%) | Dichloromethane | 0 °C | 6-(4-bromophenyl)-4-(phenylethynyl)-3,6-dihydro-2H-pyran | Good | derpharmachemica.com |

This table illustrates a specific application of the Prins strategy to a structurally related compound.

Organocatalytic Approaches

Organocatalysis has emerged as a major field in synthetic chemistry, offering metal-free alternatives for the construction of complex molecules, often with high stereocontrol.

N-Heterocyclic carbenes (NHCs) are versatile organocatalysts that can activate substrates in various ways. nih.govresearchgate.netresearchgate.net One of their most significant applications is in the synthesis of dihydropyranones, which are closely related to dihydropyrans. nih.govacs.org The typical strategy involves the reaction of an α,β-unsaturated aldehyde with a 1,3-dicarbonyl compound or another suitable partner. nih.gov

In a common mechanistic pathway, the NHC adds to the α,β-unsaturated aldehyde (e.g., 4-bromocinnamaldehyde) to form a Breslow intermediate. This intermediate can then act as a homoenolate equivalent or be oxidized to an α,β-unsaturated acyl azolium intermediate. nih.govacs.org These reactive intermediates can undergo [4+2] or [3+3] cycloaddition reactions with various substrates to afford highly functionalized dihydropyranones. nih.govresearchgate.net The reaction scope is broad, tolerating a wide range of substituents on the aromatic ring of the aldehyde. nih.gov By using chiral NHC catalysts, this transformation can be rendered highly enantioselective, providing access to optically active dihydropyranone frameworks. nih.govorganic-chemistry.org

Table 3: NHC-Catalyzed Dihydropyranone Synthesis from α,β-Unsaturated Aldehydes

| Aldehyde Substituent | Catalyst | Base | Oxidant | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| 4-Cl | Chiral Triazolium Salt | DBU | Quinone | 91 | 96 | nih.gov |

| 4-MeO | Chiral Triazolium Salt | DBU | Quinone | 90 | 94 | nih.gov |

| 4-NO₂ | Chiral Triazolium Salt | DBU | Quinone | 85 | 95 | nih.gov |

| H | Chiral Triazolium Salt | Cs₂CO₃ | - | 90 | >99 | nih.gov |

This table showcases the general effectiveness and stereoselectivity of the NHC-catalyzed approach with various substituted cinnamaldehydes, suggesting its applicability to a 4-bromo substrate.

Beyond NHCs, other organocatalytic systems have been developed for the asymmetric synthesis of dihydropyrans. Aminocatalysis, using chiral secondary amines like proline and its derivatives, is a prominent strategy. researchgate.net For instance, diphenylprolinol silyl ethers have been shown to catalyze the highly enantioselective synthesis of 3,4-trans-dihydropyrans. researchgate.net

This type of transformation often proceeds through a domino reaction sequence, such as a Michael addition followed by an enolization and acetalization cascade. researchgate.net The reaction of an α,β-unsaturated ketone or aldehyde with a nucleophile, mediated by the chiral amine catalyst, generates a series of intermediates that ultimately cyclize to form the dihydropyran ring with excellent enantiomeric and diastereomeric control. researchgate.net These methods provide a valuable metal-free alternative for constructing chiral dihydropyran frameworks.

Stereoselective Synthesis of this compound

Achieving stereocontrol is a critical goal in modern synthesis. The methodologies discussed offer various avenues for the stereoselective synthesis of this compound.

Diastereoselective Synthesis: The Prins cyclization is an inherently diastereoselective reaction. researchgate.net The cyclization proceeds through a well-defined chair-like transition state, which dictates the relative stereochemistry of the substituents on the newly formed dihydropyran ring, often leading to a single diastereomer. nih.govderpharmachemica.com Similarly, certain organocatalytic domino reactions can establish multiple stereocenters with high diastereoselectivity. researchgate.net

Enantioselective Synthesis: For the synthesis of a single enantiomer, chiral catalysts are required. Chiral NHC organocatalysis is a proven method for producing dihydropyranones with high enantiomeric excess (ee). nih.govorganic-chemistry.org These dihydropyranones can then potentially be converted to the corresponding dihydropyrans. Additionally, other chiral organocatalytic systems, such as those based on chiral prolinol derivatives, directly afford chiral dihydropyrans with excellent enantioselectivity. researchgate.net An asymmetric variant of the Suzuki-Miyaura coupling, using chiral ligands on the palladium catalyst, could also be envisioned as a potential route to an enantiomerically enriched product.

By carefully selecting the synthetic strategy—be it a diastereoselective Prins cyclization or an enantioselective organocatalytic annulation—chemists can effectively control the stereochemical outcome and access specific stereoisomers of this compound.

Enantioselective Methodologies

The development of enantioselective methods for the synthesis of chiral dihydropyran derivatives is a key area of research, primarily leveraging the power of organocatalysis. tandfonline.comnih.gov These approaches facilitate the creation of optically active pyran rings with high enantiomeric excess (e.e.), which is crucial for pharmaceutical applications.

One prominent strategy involves the multicomponent reaction (MCR) of aromatic aldehydes, malononitrile, and active methylene compounds catalyzed by chiral organocatalysts like L-proline. mdpi.com In this approach, L-proline is responsible for the observed enantioselectivity, producing chiral pyrans and thiopyrans stereospecifically and in good yields. mdpi.com The reaction proceeds through a domino Knoevenagel/Michael/cyclization sequence, where the chiral catalyst orchestrates the stereochemistry-determining step. For instance, the reaction of benzaldehyde, malononitrile, and various active methylenes in the presence of L-proline has yielded 4H-pyrans with significant enantiomeric excess. mdpi.com The proposed mechanism suggests that the catalyst activates the substrates through the formation of enamines or iminium ions, directing the nucleophilic attack from a specific face to induce asymmetry.

Another powerful organocatalytic method is the asymmetric Michael reaction. nih.gov Chiral diamine catalysts have been successfully employed in the reaction between α,β-unsaturated ketones and cyclic dicarbonyl compounds like dimedone to produce 3,4-dihydropyran derivatives in high yields (up to 98%) and with excellent enantioselectivities (up to 97% e.e.). nih.gov The addition of acidic additives can significantly increase the reaction rate. nih.gov The versatility of this method allows for the use of both acyclic enones with aryl or alkyl substituents and cyclic enones, making it a broadly applicable strategy for constructing chiral dihydropyran scaffolds. nih.gov

| Catalyst Type | Reactants | Key Features | Typical e.e. |

| L-Proline | Aromatic Aldehyde + Malononitrile + Active Methylene | Multicomponent Reaction (MCR); Stereospecific | >70% mdpi.com |

| Chiral Diamine | α,β-Unsaturated Ketone + Dimedone | Asymmetric Michael Addition; High Yields | Up to 97% nih.gov |

| Cinchona Alkaloids | Cinnamic Thioesters + Acetylacetone | Phase-Transfer Catalysis; Domino Michael-Cyclization | N/A |

Diastereoselective Control and Outcome Analysis

Achieving diastereoselective control is critical when multiple stereocenters are formed during the synthesis of complex molecules like substituted dihydropyrans. A highly effective method for the diastereoselective construction of trans-2-alkyl-6-aryl-3,6-dihydro-2H-pyrans involves a dehydrogenative cycloetherification promoted by 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.gov

This methodology utilizes (E)-(±)-1-aryl-5-hydroxy-1-alkenes as substrates. The reaction, promoted by DDQ, proceeds cleanly through a 6-endo cyclization pathway to afford the desired trans-2,6-disubstituted-3,6-dihydro-2H-pyrans. nih.gov This process has been shown to produce good yields (up to 89%) and moderate to excellent diastereoselectivity (up to 99:1 dr). nih.gov

The reaction mechanism is initiated by the oxidation of the substrate by DDQ, which generates an electron-deficient allyl carbenium ion. The aryl group at the 1-position stabilizes this intermediate, promoting the 6-endo cyclization over a competing 4-exo pathway. The subsequent intramolecular nucleophilic attack by the secondary hydroxyl group occurs in an SN1 fashion. This attack preferentially occurs from the face opposite to the larger aryl substituent to minimize steric hindrance, leading to the thermodynamically less stable but kinetically favored trans diastereomer as the major product. nih.gov

The outcome of this reaction demonstrates a powerful kinetic control strategy to access specific diastereomers that might be difficult to obtain under thermodynamic conditions. The utility of this method has been demonstrated in the total synthesis of natural products such as (±)-centrolobine. nih.gov

| Aryl Substituent (Ar) | Alkyl Substituent (R) | Yield (%) | Diastereomeric Ratio (trans:cis) |

| 4-MeO-C₆H₄ | Me | 89 | 99:1 |

| C₆H₅ | Me | 84 | 99:1 |

| 4-Br-C₆H₄ | Me | 81 | 99:1 |

| C₆H₅ | n-Pr | 86 | 99:1 |

| 4-Cl-C₆H₄ | n-Pr | 83 | 99:1 |

Data synthesized from a study on dehydrogenative cycloetherification. nih.gov

Green Chemistry Principles in Synthetic Route Development

The integration of green chemistry principles into the synthesis of pyran derivatives is essential for developing environmentally benign and sustainable chemical processes. rsc.orgtandfonline.com These principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. acs.org

Catalysis and Atom Economy: One of the cornerstones of green chemistry is the use of catalysis. acs.org For pyran synthesis, various eco-friendly catalysts have been developed. These include inexpensive and non-toxic organocatalysts like urea, which can be used in multicomponent reactions (MCRs) that maximize atom economy by incorporating multiple reactant molecules into the final product in a single step. rsc.org Heterogeneous catalysts, such as magnetic iron oxide nanoparticles (Fe₃O₄-MNPs) and Ta-metal organic frameworks (Ta-MOFs), offer significant advantages, including high efficiency, easy separation from the reaction mixture by filtration, and excellent reusability, which minimizes catalyst waste. nih.govnih.govfrontiersin.org

Safer Solvents and Reaction Conditions: A major focus of green chemistry is the replacement of volatile and toxic organic solvents. acs.org Significant progress has been made in synthesizing dihydropyran derivatives under solvent-free conditions, often facilitated by grinding or gentle heating. tandfonline.comorientjchem.orgajchem-a.com When a solvent is necessary, environmentally friendly options such as water, ethanol, or mixtures thereof are preferred. nih.gov Task-specific ionic liquids have also been employed as reusable and non-volatile reaction media. tandfonline.comresearchgate.net

| Green Approach | Catalyst/Medium | Key Advantages |

| Multicomponent Reaction | Urea rsc.org | High atom economy, operational simplicity, low-cost catalyst. |

| Heterogeneous Nanocatalysis | Fe₃O₄-MNPs nih.gov | Recyclable magnetic catalyst, easy workup, high yields. |

| Solvent-Free Synthesis | ZrCl₄@Arabic Gum ajchem-a.com | Eliminates solvent waste, high efficiency, short reaction times. |

| Aqueous/Ethanol Medium | Ta-MOF nih.govfrontiersin.org | Use of benign solvents, catalyst recyclability, room temperature. |

| Ionic Liquid Medium | [bmim]OH tandfonline.comresearchgate.net | Reusable medium, high yields, solvent-free conditions possible. |

Spectroscopic and Structural Elucidation of 4 4 Bromophenyl 3,6 Dihydro 2h Pyran

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Analysis

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for 4-(4-bromophenyl)-3,6-dihydro-2H-pyran are not available in the reviewed literature. Such data would be essential for identifying the electronic environment of each proton and their connectivity within the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Chemical Shift and Multiplicity Analysis

Published ¹³C NMR spectral data for this compound, which would identify the chemical shifts of each unique carbon atom and provide information on attached protons through techniques like DEPT, could not be found.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Assignment

Advanced 2D NMR experimental data, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are critical for assembling the complete molecular structure by showing proton-proton and proton-carbon correlations. No such studies for the target compound have been reported.

Infrared (IR) Spectroscopy for Vibrational Mode Identification

An experimental IR spectrum for this compound, which would reveal the characteristic vibrational frequencies of its functional groups (such as C-O, C=C, C-Br, and aromatic C-H bonds), is not documented in the searched sources.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry provides a highly accurate measurement of a compound's molecular mass, which is used to determine its elemental formula. The precise mass-to-charge ratio (m/z) for the molecular ion of this compound (C₁₁H₁₁BrO) has not been published.

Single-Crystal X-ray Crystallography for Absolute Structure Determination

The definitive three-dimensional structure of a molecule is determined by single-crystal X-ray crystallography. A search for crystallographic information files (CIFs) or published crystal structures for this compound yielded no results, indicating that this analysis has likely not been performed or reported.

Crystal Growth and Optimization Strategies

Information regarding the specific techniques for growing single crystals of this compound is not available in the current literature. The successful cultivation of single crystals suitable for X-ray diffraction is a critical prerequisite for structural elucidation. Generally, this process involves the slow cooling of a saturated solution, solvent evaporation, or vapor diffusion methods. The choice of solvent or solvent system is crucial and is typically determined empirically. Optimization strategies would involve screening various solvents of different polarities and experimenting with temperature gradients and concentration to control the nucleation and growth rate, aiming for well-defined, defect-free crystals.

Analysis of Molecular Conformation and Geometry

A definitive analysis of the molecular conformation and geometry of this compound cannot be provided without experimental crystallographic data. A theoretical analysis would predict that the 3,6-dihydro-2H-pyran ring would likely adopt a half-chair or sofa conformation to minimize steric strain. The 4-(4-bromophenyl) substituent would be attached to a pseudo-equatorial or pseudo-axial position on this ring. The precise bond lengths, bond angles, and torsion angles, which define the exact geometry, remain undetermined.

Table 1: Hypothetical Selected Bond Lengths (Å) for this compound

| Atom 1 | Atom 2 | Length (Å) |

|---|---|---|

| Br | C(Aryl) | Data not available |

| C(Aryl) | C(Pyran) | Data not available |

| O | C(Pyran) | Data not available |

Table 2: Hypothetical Selected Bond Angles (°) for this compound

| Atom 1 | Atom 2 | Atom 3 | Angle (°) |

|---|---|---|---|

| C-O-C | (Pyran) | Data not available | |

| C-C-C | (Pyran) | Data not available |

Intermolecular Interactions and Crystal Packing Motifs

Table 3: Hypothetical Intermolecular Interactions for this compound

| Interaction Type | Donor-H...Acceptor | Distance (Å) | Angle (°) |

|---|---|---|---|

| C-H...O | Data not available | Data not available | Data not available |

Reactivity and Mechanistic Investigations of 4 4 Bromophenyl 3,6 Dihydro 2h Pyran

Reactivity of the Bromophenyl Moiety

The aryl bromide functionality is a cornerstone of modern organic synthesis, offering a versatile site for molecular elaboration. Its reactivity is characterized by the polarizable carbon-bromine (C-Br) bond, which can be activated through various pathways.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. wikipedia.org This process typically requires the presence of strong electron-withdrawing groups (such as nitro or acyl groups) positioned ortho or para to the leaving group. wikipedia.orglibretexts.orglumenlearning.com These activating groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. lumenlearning.comnumberanalytics.com

The 4-(4-bromophenyl)-3,6-dihydro-2H-pyran molecule lacks significant electron-withdrawing substituents on the phenyl ring. The dihydropyran substituent does not provide sufficient activation to lower the energy barrier for the formation of the Meisenheimer complex. youtube.com Consequently, the SNAr pathway is generally considered unfavorable for this compound under standard conditions, and reactions with nucleophiles typically require more forcing conditions or alternative mechanistic pathways, such as those involving metal catalysis or benzyne (B1209423) intermediates. lumenlearning.comyoutube.com

Metal-Mediated Functionalization (e.g., further Cross-Coupling Reactions)

The C-Br bond of this compound is an ideal site for metal-mediated functionalization, particularly palladium-catalyzed cross-coupling reactions. wikipedia.org These reactions are fundamental in synthetic chemistry for constructing complex molecular architectures from simple precursors. wikipedia.orgmdpi.com The general mechanism involves the oxidative addition of the aryl bromide to a low-valent metal catalyst (typically Pd(0)), followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.com

This substrate is expected to be a viable partner in a range of well-established cross-coupling reactions:

Suzuki-Miyaura Coupling: Reaction with aryl or vinyl boronic acids or esters to form biaryl or aryl-vinyl structures. This reaction is widely used due to the stability and low toxicity of the boronic acid reagents. mdpi.com

Heck Olefination: Coupling with alkenes to form a new substituted alkene, extending the carbon framework. mdpi.com

Sonogashira Coupling: Reaction with terminal alkynes to produce aryl-alkyne derivatives, a key moiety in many functional materials and natural products.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with amines, leading to aniline (B41778) derivatives.

Stille Coupling: Reaction with organostannanes, which, despite the toxicity of tin reagents, is valued for its tolerance of a wide variety of functional groups. mdpi.com

| Reaction Name | Coupling Partner | Typical Catalyst | Typical Base | Typical Solvent | Expected Product Type |

|---|---|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Pd(OAc)₂ | K₂CO₃, K₃PO₄ | Dioxane, Toluene, DMF | Aryl-Aryl Coupling |

| Heck | Alkene | Pd(OAc)₂ | Et₃N, K₂CO₃ | DMF, Acetonitrile | Aryl-Alkene Coupling |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄, CuI | Et₃N, Piperidine | THF, DMF | Aryl-Alkyne Coupling |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ + Ligand | NaOtBu, Cs₂CO₃ | Toluene, Dioxane | Aryl-Amine Coupling |

| Stille | R-Sn(Bu)₃ | Pd(PPh₃)₄ | None (or LiCl additive) | THF, Dioxane | Aryl-Aryl Coupling |

Radical Chemistry involving Carbon-Bromine Bond Activation

The carbon-bromine bond in this compound can undergo homolytic cleavage to generate a carbon-centered aryl radical. rsc.org This activation can be initiated thermally, photochemically, or through the use of a radical initiator. nih.gov Once formed, the highly reactive 4-(3,6-dihydro-2H-pyran-4-yl)phenyl radical can participate in a variety of transformations.

A key reaction pathway is Atom Transfer Radical Addition (ATRA), where the aryl radical adds to an alkene. This process can be part of a radical chain mechanism. rsc.org For instance, the aryl radical can add across a double bond to form a new alkyl radical, which then abstracts a bromine atom from another molecule of the starting material, propagating the radical chain. thieme-connect.deresearchgate.net

Photoredox catalysis offers a modern, mild method for generating aryl radicals from aryl bromides. nih.gov In a typical cycle, a photoexcited catalyst reduces the aryl bromide, leading to the fragmentation of the C-Br bond and formation of the aryl radical and a bromide anion. researchgate.net This radical can then be trapped by various radical acceptors or participate in hydrogen atom transfer (HAT) processes to functionalize other molecules. nih.govresearchgate.net

Reactivity of the Dihydropyran Ring

The 3,6-dihydro-2H-pyran ring contains a C=C double bond that is electronically analogous to an enol ether. The presence of the adjacent oxygen atom makes the double bond electron-rich and thus highly susceptible to attack by electrophiles. msu.edu

Electrophilic Additions to the Double Bond

The electron-donating character of the ring oxygen atom activates the double bond toward electrophilic addition. These reactions typically proceed via a cationic intermediate, which is stabilized by resonance involving the oxygen atom. This stabilization directs the regioselectivity of the addition.

Halogenation: Reaction with electrophilic halogens like bromine (Br₂) or chlorine (Cl₂) leads to the formation of a dihalogenated tetrahydropyran (B127337). The reaction proceeds through a cyclic halonium ion intermediate, followed by nucleophilic attack, typically resulting in anti-addition.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) follows Markovnikov's rule. The proton adds to the carbon atom further from the oxygen (C5), leading to the formation of an oxocarbenium ion intermediate, which is stabilized by the adjacent oxygen. The halide ion then attacks the more electrophilic carbon (C4), yielding a 4-halotetrahydropyran derivative.

Acid-Catalyzed Hydration/Alkoxylation: In the presence of aqueous acid or an alcohol, a similar mechanism involving the protonation of the double bond occurs. The resulting oxocarbenium ion is trapped by water or an alcohol nucleophile, leading to the formation of hemiacetals or acetals after ring opening or further reaction.

| Reaction Type | Reagent | Intermediate | Expected Product |

|---|---|---|---|

| Halogenation | Br₂ | Bromonium ion | 4,5-dibromotetrahydropyran derivative |

| Hydrohalogenation | HBr | Oxocarbenium ion | 4-bromotetrahydropyran derivative |

| Acid-Catalyzed Hydration | H₃O⁺ | Oxocarbenium ion | Ring-opened or rearranged hydroxy-products |

| Acid-Catalyzed Alkoxylation | ROH, H⁺ | Oxocarbenium ion | Ring-opened or rearranged alkoxy-products |

Nucleophilic Additions and Substitutions

Direct nucleophilic attack on the unactivated double bond of the dihydropyran ring is generally difficult due to the electron-rich nature of the π-system. Such reactions typically require the presence of an electron-withdrawing group (e.g., a carbonyl) conjugated with the double bond to create a Michael acceptor system. chim.itresearchgate.net

However, the dihydropyran ring can undergo reactions with nucleophiles under specific conditions, often involving ring-opening. cas.cn In the presence of a strong acid, the ring oxygen can be protonated, activating the molecule towards nucleophilic attack. This can lead to a ring-opening reaction to form a functionalized acyclic product. researchgate.net Similarly, very strong nucleophiles might induce ring-opening via attack at one of the carbons adjacent to the ring oxygen, although this is less common for simple dihydropyrans compared to more strained or activated systems. researchgate.netcas.cn

Ring-Opening and Ring-Contraction/Expansion Reactions

The structural integrity of the dihydropyran ring in this compound can be compromised under various reaction conditions, leading to ring-opening, contraction, or expansion.

Ring-Opening Reactions: The dihydropyran ring is susceptible to cleavage, particularly through acid-catalyzed mechanisms. Protonation of the ether oxygen by a Brønsted or Lewis acid enhances the electrophilicity of the ring, making it vulnerable to nucleophilic attack. mdpi.comoup.comjove.com In the presence of nucleophiles like water or alcohols, this typically leads to the formation of a hydroxy- or alkoxy-substituted acyclic compound. The regiochemistry of such openings is influenced by both steric and electronic factors, with attack often occurring at the carbon atom best able to stabilize a positive charge. jove.comlibretexts.org For this compound, acid-catalyzed addition across the double bond would likely precede or facilitate ring cleavage.

Nucleophilic ring-opening without acid catalysis is also plausible, especially with strong nucleophiles. For instance, studies on related dihydropyranones have shown that strong bases can promote ring-opening via mechanisms like the retro-Michael reaction. clockss.org

Ring-Contraction/Expansion Reactions: Ring-contraction reactions provide a pathway to smaller carbocyclic or heterocyclic systems. While not commonly observed for simple dihydropyrans, specific functionalities can facilitate such rearrangements. For instance, a highly stereoselective cobalt-mediated ring contraction of 2,6-substituted 3,4-dihydro-2H-pyrans to form trans-cyclobutanes has been developed. acs.orgacs.orgresearchgate.net This O→C rearrangement highlights a sophisticated method for transforming the pyran core. Another study demonstrated that some silylated 3,6-dihydro-2H-thiopyrans undergo a base-induced ring contraction to yield cyclopentene (B43876) derivatives, suggesting that analogous transformations could be conceived for oxygen-containing rings under specific conditions. researchgate.net

Ring-expansion reactions are less common for this scaffold but are a known class of reactions in organic chemistry for converting cyclic compounds into larger ring systems.

Pericyclic Reactions

The π-system of the double bond in this compound allows it to participate in various pericyclic reactions. These reactions are concerted processes that proceed through a cyclic transition state and are governed by the principles of orbital symmetry. msu.edu

Cycloaddition Reactions: The most anticipated cycloaddition is the [4+2] Diels-Alder reaction, where the dihydropyran double bond acts as the dienophile. wikipedia.orgorganic-chemistry.org Reaction with a conjugated diene, such as isoprene (B109036) or cyclopentadiene, would yield a bicyclic ether adduct. The reactivity of the dienophile is influenced by its electronic properties; electron-withdrawing groups typically enhance reactivity in normal-demand Diels-Alder reactions. chemistrysteps.com The 4-(4-bromophenyl) group's electronic influence would be a factor in the reaction rate. Hetero-Diels-Alder reactions, where either the diene or dienophile contains a heteroatom, are also a powerful method for constructing dihydropyran rings. wikipedia.orgbyjus.com

[2+2] Cycloadditions are also theoretically possible, typically under photochemical conditions, which could lead to the formation of a strained, fused four-membered ring system.

A summary of potential cycloaddition reactions is presented below.

| Reaction Type | Reactant | Product Type | Conditions |

| [4+2] Diels-Alder | Conjugated Diene (e.g., Isoprene) | Bicyclic Ether | Thermal |

| [2+2] Cycloaddition | Alkene (e.g., Ethylene) | Fused Cyclobutane Ring | Photochemical |

| Hetero-Diels-Alder | 1-Oxa-1,3-butadiene | Spirocyclic or Fused Diether | Thermal/Lewis Acid |

Electrocyclic Reactions: Electrocyclic reactions involve the formation of a σ-bond at the expense of a π-bond within a single conjugated system, or the reverse ring-opening process. msu.edu For the isolated double bond in this compound, a direct electrocyclization is not feasible. However, related compounds, such as partially saturated 2-pyrones, can undergo a retro-Diels-Alder reaction, which is a type of electrocyclic ring-opening, to generate a diene and a dienophile (e.g., CO2). rsc.org

Sigmatropic Rearrangements: These are concerted reactions involving the migration of a σ-bond across a π-system. msu.edu The native structure of this compound is not primed for common sigmatropic rearrangements. However, derivatives of the compound could be designed to undergo such transformations, for example, by introducing an allylic ether substituent at C2, which could potentially undergo a mdpi.commdpi.com-Claisen rearrangement.

Stereochemical Outcomes in Reaction Pathways

Many reactions involving the dihydropyran scaffold are stereoselective or stereospecific, leading to predictable three-dimensional arrangements in the products.

The stereochemical outcome of reactions like the Prins cyclization, which is used to synthesize dihydropyran rings, is often controlled by the adoption of a low-energy, chair-like transition state where bulky substituents preferentially occupy equatorial positions. nih.govnih.gov This principle leads to high diastereoselectivity, typically favoring cis-2,6-disubstituted products. nih.gov

In cycloaddition reactions, the stereochemistry of the reactants is often retained in the product. The Diels-Alder reaction, for example, is a classic stereospecific syn addition, where substituents on the dienophile maintain their relative orientation in the final adduct. chemistrysteps.com The approach of the diene to the dienophile can lead to endo or exo products, with the endo product often being the kinetic favorite due to secondary orbital interactions. wikipedia.orgchemistrysteps.com

Ring-closing metathesis (RCM) is another powerful tool for synthesizing dihydropyrans, and the diastereochemical outcome can be influenced by the steric bulk of substituents on the acyclic precursor. nih.gov Similarly, stereoselective ring contractions of dihydropyrans have been shown to produce cyclobutanes with a specific (trans) relative stereochemistry. acs.orgacs.org The correlation between the helicity of the dihydropyran ring and the stereochemistry at substituted centers has also been a subject of detailed study in related chromane (B1220400) systems. mdpi.com

Elucidation of Reaction Mechanisms

Understanding the detailed pathway from reactants to products requires a combination of kinetic studies and the identification of transient species like intermediates and transition states.

Kinetic studies provide quantitative data on how reaction rates are affected by variables such as concentration, temperature, and catalysts. This information is crucial for proposing and validating a reaction mechanism. For example, kinetic monitoring of radical-scavenging reactions involving 1,4-dihydropyridines (structurally related to dihydropyrans) has been performed using UV/vis spectroscopy and GC/MS to determine rate constants. nih.gov Deuterium kinetic isotope effect studies can also be employed to determine if a specific C-H bond is broken in the rate-determining step. nih.gov

While no specific kinetic data for this compound exists in the literature, a hypothetical kinetic experiment on its acid-catalyzed ring-opening could be designed. The disappearance of the starting material could be monitored over time under pseudo-first-order conditions (i.e., with a large excess of the nucleophile and acid catalyst).

An illustrative data table for such a hypothetical study is shown below.

| [Dihydropyran] (M) | [H+] (M) | k_obs (s⁻¹) |

| 0.01 | 0.1 | 1.2 x 10⁻⁴ |

| 0.01 | 0.2 | 2.5 x 10⁻⁴ |

| 0.02 | 0.1 | 1.3 x 10⁻⁴ |

This table is for illustrative purposes only and does not represent actual experimental data.

From such data, the order of the reaction with respect to each component could be determined, providing insight into the molecularity of the rate-determining step.

Intermediates: Reaction intermediates are species that exist for a finite lifetime along the reaction coordinate. In acid-catalyzed ring-opening of cyclic ethers, an oxonium ion is a key intermediate, formed by the protonation of the ether oxygen. jove.comlibretexts.org In Prins cyclizations, oxocarbenium ions are the critical intermediates that undergo nucleophilic attack by the alkene π-bond. nih.govnih.gov In some cases, intermediates can be directly observed or trapped. For instance, the retro-Diels-Alder reaction of certain pyrone derivatives in water has been shown through DFT simulations to proceed via a zwitterionic intermediate. rsc.org

Transition States: The transition state is the highest energy point on a reaction pathway and cannot be isolated. Its structure and energy, however, are paramount in determining the rate and selectivity of a reaction. Modern computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for elucidating the nature of transition states. semanticscholar.org Computational studies have been used to investigate the thermal decomposition of the parent 3,6-dihydro-2H-pyran, revealing a concerted mechanism with a six-membered cyclic transition state. mdpi.com Similarly, DFT calculations have been used to map the low-energy profile of silyl-Prins cyclizations, rationalize stereochemical outcomes through chair-like transition states, and explore the energetics of competing reaction pathways. nih.govrsc.org Such studies provide invaluable, atom-level detail about the bond-making and bond-breaking processes that define the chemical reactivity of these heterocyclic systems.

Comprehensive Computational Analysis of this compound Remains an Area for Future Research

A thorough review of published scientific literature reveals a lack of specific computational chemistry studies focused solely on the compound this compound. While theoretical investigations using methods such as Density Functional Theory (DFT) are common for a wide range of organic molecules, including various dihydropyran and bromophenyl derivatives, detailed analyses pertaining to the electronic structure, conformational landscape, electrostatic potential, frontier molecular orbitals, and reaction mechanisms of this particular molecule have not been publicly documented.

Computational chemistry provides critical insights into the behavior of molecules, predicting their properties and reactivity. Methodologies frequently employed for such studies include:

Density Functional Theory (DFT): A robust method for analyzing the electronic structure of molecules.

Geometry Optimization: A process to determine the most stable three-dimensional arrangement of atoms (the molecule's conformation).

Molecular Electrostatic Potential (MEP) Mapping: Visualizes the charge distribution on a molecule, identifying sites prone to electrophilic or nucleophilic attack.

Frontier Molecular Orbital (FMO) Analysis: Examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to understand a molecule's reactivity and electronic transitions. The energy gap between these orbitals is a key indicator of molecular stability.

Transition State Characterization: Identifies the high-energy structures that molecules pass through during a chemical reaction, which is crucial for understanding reaction mechanisms and kinetics.

Studies on analogous compounds, such as other substituted dihydropyrans or molecules containing the 4-bromophenyl group, have utilized these techniques to explore their chemical properties. For instance, computational studies on the synthesis of dihydropyran rings often involve DFT to elucidate the mechanism, such as in hetero-Diels-Alder reactions, and to characterize the relevant transition states. Similarly, analyses of various bromophenyl-containing compounds have used FMO and MEP calculations to predict their reactivity and potential for intermolecular interactions.

However, without specific research dedicated to this compound, it is not possible to provide scientifically accurate data tables or detailed findings for its unique computational profile. The specific interplay between the 3,6-dihydro-2H-pyran ring and the 4-bromophenyl substituent would uniquely influence its electronic properties, conformational preferences, and reactivity, making it a distinct subject for investigation.

The absence of such specific data highlights a gap in the current chemical literature and suggests an opportunity for future research. A dedicated computational study on this compound would be necessary to generate the specific data required for a complete analysis as outlined.

Computational Chemistry and Theoretical Studies of 4 4 Bromophenyl 3,6 Dihydro 2h Pyran

Reaction Mechanism Prediction and Validation

Calculation of Activation Energies and Reaction Barriers

The stability and reactivity of dihydropyran rings can be assessed by calculating the activation energies for potential reactions, such as thermal decomposition via a retro-Diels-Alder mechanism. Computational methods, particularly DFT, are employed to model the reaction pathway from the reactant to the product through a transition state.

A common reaction studied for similar dihydropyrans is the concerted retro-Diels-Alder reaction, which leads to the cleavage of the ring. For 4-(4-bromophenyl)-3,6-dihydro-2H-pyran, this would involve the formation of 1-bromo-4-vinylbenzene and formaldehyde. The activation energy (Ea) for this process is determined by locating the transition state structure on the potential energy surface. This is typically achieved using methods like the synchronous transit-guided quasi-Newton (STQN) method. Calculations are often performed at a specific level of theory, such as PBE0/6-311+G(d,p), to ensure accuracy. researchgate.netmdpi.com The activation barrier provides crucial information about the kinetic stability of the molecule under thermal stress. researchgate.net

Table 1: Hypothetical Calculated Activation Barriers for the Thermal Decomposition of this compound

| Parameter | Value | Unit |

|---|---|---|

| Activation Energy (Ea) | 185.5 | kJ/mol |

| Activation Enthalpy (ΔH‡) | 182.0 | kJ/mol |

Thermodynamic Parameter Calculation (e.g., Enthalpy, Entropy, Free Energy)

Thermodynamic parameters are essential for understanding the stability and spontaneity of chemical reactions involving this compound. These parameters, including enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be calculated for reactants, products, and transition states using the results from quantum chemical computations. mdpi.comcell.com

Table 2: Hypothetical Thermodynamic Parameters for the Thermal Decomposition of this compound at 298.15 K

| Parameter | Reactant | Transition State | Products | Net Change (Δ) | Unit |

|---|---|---|---|---|---|

| Enthalpy (H) | -250.0 | -68.0 | -190.0 | 60.0 | kJ/mol |

| Entropy (S) | 350.0 | 340.0 | 450.0 | 100.0 | J/(mol·K) |

Molecular Dynamics Simulations for Conformational Flexibility

The 3,6-dihydro-2H-pyran ring is not planar and can adopt several conformations, such as half-chair or sofa forms. The conformational flexibility of the ring and the rotational freedom of the 4-bromophenyl substituent can be explored using molecular dynamics (MD) simulations. cell.comnih.gov

MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. nih.gov These simulations, often performed in a simulated solvent environment to mimic experimental conditions, reveal the preferred conformations and the energy barriers between them. nih.gov By analyzing the simulation trajectory, one can determine the distribution of dihedral angles and identify stable conformational states. This information is crucial for understanding how the molecule's shape influences its interactions and properties. researchgate.net

Table 3: Key Dihedral Angles and Their Observed Ranges in a Hypothetical MD Simulation

| Dihedral Angle | Atoms Involved | Predominant Range (degrees) | Conformation |

|---|---|---|---|

| δ1 | O1-C2-C3-C4 | 20 to 50 | Half-Chair |

| δ2 | C2-C3-C4-C5 | -50 to -20 | Half-Chair |

| δ3 | C3-C4-C5-C6 | 15 to 45 | Half-Chair |

Computational Spectroscopic Prediction (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict various spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. compchemhighlights.orggithub.io The process typically involves geometry optimization of the molecule followed by the calculation of magnetic shielding tensors using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. bris.ac.uk The calculated shielding constants are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). These predictions are valuable for assigning experimental spectra and confirming molecular structures.

Table 4: Hypothetical Predicted vs. Plausible Experimental NMR Chemical Shifts (δ) in ppm

| Atom | Predicted δ (ppm) | Plausible Experimental δ (ppm) |

|---|---|---|

| H2 | 4.25 | 4.18 |

| H3 | 2.50 | 2.45 |

| H5 | 5.80 | 5.75 |

| C2 | 67.5 | 67.0 |

| C4 | 40.1 | 39.8 |

| C5 | 125.5 | 125.0 |

IR Spectroscopy: Theoretical infrared (IR) spectra can be calculated by determining the harmonic vibrational frequencies of the molecule at its optimized geometry. researchgate.netresearchgate.net DFT calculations provide the vibrational modes and their corresponding intensities. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96) to improve agreement with experimental data. scifiniti.com Predicted IR spectra help in assigning specific absorption bands to the vibrations of functional groups within the molecule. cardiff.ac.uk

Table 5: Hypothetical Predicted Key Vibrational Frequencies

| Predicted Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Vibrational Assignment |

|---|---|---|

| 3080 | 2957 | Aromatic C-H Stretch |

| 2985 | 2866 | Aliphatic C-H Stretch |

| 1665 | 1600 | C=C Stretch (dihydropyran) |

| 1590 | 1526 | C=C Stretch (aromatic) |

| 1245 | 1195 | C-O-C Asymmetric Stretch |

UV-Vis Spectroscopy: Time-dependent density functional theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. researchgate.netresearchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. mit.edu These predictions are useful for interpreting experimental UV-Vis spectra and understanding the electronic structure of the molecule, particularly the nature of its π-conjugated system. uta.edu

Table 6: Hypothetical Predicted UV-Vis Absorption Maxima (λmax)

| λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 265 | 0.45 | π → π* (Bromophenyl ring) |

4 4 Bromophenyl 3,6 Dihydro 2h Pyran As a Synthetic Building Block and Scaffold

Precursor for the Synthesis of Novel Heterocyclic Systems

The dihydropyran ring system is a privileged scaffold found in numerous natural products and biologically active compounds. The double bond within the 4-(4-bromophenyl)-3,6-dihydro-2H-pyran structure is particularly amenable to a variety of chemical transformations, allowing for its conversion into a range of novel heterocyclic systems.

One of the primary applications of vinyl ethers is their participation in cycloaddition reactions. The electron-rich double bond of this compound can act as a dienophile or a heterodienophile in Diels-Alder and hetero-Diels-Alder reactions. For instance, reaction with various dienes can lead to the formation of complex fused or bridged polycyclic ether systems. These reactions often proceed with high regio- and stereoselectivity, providing a powerful method for constructing intricate molecular frameworks from a relatively simple starting material.

Furthermore, the vinyl ether can be subjected to electrophilic additions. Halogenation of the double bond, for instance by adding bromine or chlorine, yields dihalo-tetrahydropyran derivatives. The resulting halogens, particularly the one at the 2-position, are highly reactive and can be displaced by various nucleophiles to introduce further functionality and build more complex heterocyclic structures. Similarly, the addition of acids like HCl or HBr across the double bond produces 2-halotetrahydropyrans, which are versatile intermediates for substitution reactions. sigmaaldrich.com

The reactivity of the dihydropyran ring allows for its elaboration into fused heterocyclic systems. For example, intramolecular Heck reactions can be envisioned where the aryl bromide is coupled with the double bond under palladium catalysis to generate tetracyclic pyran-containing structures. espublisher.com Such strategies enable the rapid construction of complex polycyclic frameworks that are of interest in medicinal chemistry and materials science.

Applications in the Development of Functionalized Organic Molecules

The this compound scaffold offers two main handles for functionalization: the vinyl ether double bond and the bromophenyl group. This dual reactivity allows for the stepwise or concurrent introduction of various functional groups, leading to a diverse array of functionalized organic molecules.

The bromophenyl moiety is a key feature for diversification, primarily through palladium-catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination can be employed to form new carbon-carbon and carbon-heteroatom bonds at the para-position of the phenyl ring. This enables the introduction of a wide range of substituents, including alkyl, aryl, heteroaryl, alkynyl, and amino groups. This versatility is crucial for creating libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.

Simultaneously, the dihydropyran ring can be modified. For example, hydroboration-oxidation of the double bond would yield a hydroxyl group, which can be further functionalized. Epoxidation followed by ring-opening with various nucleophiles provides access to a range of 1,2-difunctionalized tetrahydropyran (B127337) derivatives with controlled stereochemistry.

The combination of these transformations allows for a modular approach to the synthesis of highly functionalized molecules. A synthetic chemist can first modify the bromophenyl group and then elaborate the dihydropyran ring, or vice versa, providing a flexible strategy for accessing a wide chemical space.

Integration into Complex Molecular Architectures and Natural Product Analogues

The tetrahydropyran (THP) ring, which can be readily obtained by reduction of the dihydropyran, is a common structural motif in a vast number of natural products, particularly polyketides and polyethers like those found in marine organisms. Therefore, this compound serves as a valuable starting material for the synthesis of complex molecules and analogues of natural products. researchgate.netmdpi.com

The synthesis of natural products often requires precise control over stereochemistry. The reactions of the dihydropyran ring, such as asymmetric dihydroxylation or epoxidation, can be used to install stereocenters which are then carried through the synthetic sequence. The 4-aryl substituent can act as a stereodirecting group in these transformations, influencing the facial selectivity of the reaction.

Moreover, the entire 4-(4-bromophenyl)-tetrahydropyran unit (after reduction of the double bond) can be viewed as a C-glycoside analogue. C-glycosides are important targets in medicinal chemistry due to their increased stability towards enzymatic hydrolysis compared to their O-glycoside counterparts. The aryl group can mimic the aglycone part of a natural glycoside, while the pyran ring represents the sugar moiety.

The ability to functionalize the aryl ring via cross-coupling reactions allows for the synthesis of a wide variety of natural product analogues. By systematically varying the substituent on the phenyl ring, chemists can probe the specific interactions between a natural product and its biological target, potentially leading to the development of new therapeutic agents with improved properties. The synthesis of pyran-containing natural products is a significant area of research, and building blocks like this compound are instrumental in these efforts. researchgate.netmdpi.com

Future Directions and Emerging Research Perspectives

Development of Sustainable and Atom-Economical Synthetic Routes

The future of synthesizing 4-(4-bromophenyl)-3,6-dihydro-2H-pyran and its analogs is increasingly focused on green chemistry principles, emphasizing sustainability and atom economy. nih.gov Traditional multi-step syntheses are being supplanted by more efficient strategies that reduce waste, energy consumption, and the use of hazardous materials. nih.govmdpi.com A primary focus is the development of one-pot multicomponent reactions (MCRs), which allow for the assembly of complex molecules like dihydropyrans from simple precursors in a single step, maximizing atom economy and procedural simplicity. nih.govmjbas.comresearchgate.net

The use of novel, reusable catalysts is central to these sustainable approaches. semanticscholar.org Heterogeneous catalysts, particularly magnetic nanoparticles, are gaining significant attention. nih.gov These catalysts offer high efficiency and can be easily recovered from the reaction mixture using an external magnet and reused multiple times with minimal loss of activity, aligning with the principles of a circular economy. mjbas.com Organocatalysis, which uses small, metal-free organic molecules to accelerate reactions, presents another environmentally benign alternative, avoiding the toxicity and cost associated with heavy metal catalysts. rsc.org Furthermore, research is exploring the use of greener solvents, such as water-ethanol mixtures, or solvent-free conditions, often assisted by alternative energy sources like microwave or ultrasound irradiation, to further reduce the environmental footprint of pyran synthesis. researchgate.netresearchgate.netresearchgate.net

| Catalyst Type | Examples | Key Advantages | Challenges |

|---|---|---|---|

| Heterogeneous Nanocatalysts | Fe3O4, Nd2O3, Ta-MOF | High reusability, easy separation, high stability, excellent yields. nih.govmjbas.comnih.gov | Potential for metal leaching, initial synthesis cost. |

| Organocatalysts | Urea, DABCO, Potassium Phthalimide | Metal-free, low toxicity, low cost, stable, and readily available. researchgate.netrsc.org | May require higher catalyst loading compared to metal catalysts. |

| Biocatalysts | Enzymes | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability, substrate scope limitations, cost. |

Exploration of Novel Reactivity and Functionalization Strategies

The bromine atom on the phenyl ring of this compound serves as a versatile chemical handle for extensive functionalization. Future research will focus on leveraging this site through advanced cross-coupling reactions to generate a diverse library of derivatives. mdpi.com Palladium-catalyzed reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira couplings, are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. researchgate.netpsu.eduresearchgate.net These reactions allow for the introduction of a wide array of aryl, heteroaryl, alkyl, and alkynyl groups at the 4-position of the phenyl ring, enabling fine-tuning of the molecule's electronic and steric properties for various applications. researchgate.net

Beyond the bromophenyl moiety, the dihydropyran ring itself offers opportunities for novel functionalization. Strategies for direct C-H functionalization, selective hydrogenation, epoxidation, or dihydroxylation of the double bond can introduce new stereocenters and functional groups, significantly expanding the structural diversity of the scaffold. The development of regioselective and stereoselective methods for these transformations is a key area of ongoing research, aiming to create complex, three-dimensional structures from a relatively simple starting material. nih.gov

Advanced Computational Modeling for Predictive Design of Derivatives

Computational chemistry is becoming an indispensable tool in the design and development of new molecules. mdpi.com For derivatives of this compound, in silico methods are being employed to predict molecular properties, guide synthetic efforts, and accelerate the discovery of new applications. nih.gov Techniques such as Density Functional Theory (DFT) can be used to study the electronic structure and reactivity of the molecule, helping to predict the outcomes of chemical reactions and understand reaction mechanisms. mdpi.comresearchgate.net

Molecular docking simulations are crucial for designing derivatives with specific biological activities. researchgate.netnih.gov By modeling the interaction between potential pyran-based ligands and the binding sites of target proteins (e.g., enzymes, receptors), researchers can prioritize the synthesis of compounds with the highest predicted affinity and selectivity. researchgate.netuel.ac.uk This predictive design process significantly reduces the time and cost associated with traditional trial-and-error screening. llnl.gov Additionally, in silico ADME (Absorption, Distribution, Metabolism, and Excretion) models are used to predict the pharmacokinetic properties of designed derivatives, ensuring that new compounds have drug-like characteristics early in the development pipeline. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow chemistry represents a paradigm shift in chemical manufacturing. mdpi.com Flow chemistry offers numerous advantages, including enhanced safety, precise control over reaction parameters (temperature, pressure, and time), improved reproducibility, and seamless scalability. mdpi.comnih.gov For the synthesis of this compound and its derivatives, flow reactors can enable rapid reaction optimization and the safe handling of hazardous intermediates. nih.gov

Integrating flow chemistry with automation and artificial intelligence (AI) is the next frontier. acs.orgrsc.org Automated synthesis platforms can perform multi-step reaction sequences, purifications, and analyses with minimal human intervention. nih.gov These systems allow for the rapid generation of compound libraries by systematically varying reagents and conditions. syrris.com Machine learning algorithms can analyze the data from these high-throughput experiments to predict optimal reaction conditions and even suggest novel synthetic routes, accelerating the discovery and development of new pyran-based molecules. rsc.orgresearchgate.net This synergy of flow chemistry and automation is set to revolutionize the way chemical synthesis is performed, making it faster, more efficient, and more data-driven. nih.gov

Design and Synthesis of New Pyran-Based Scaffolds for Diverse Applications

The dihydropyran ring is a privileged scaffold in medicinal chemistry, found in numerous natural products and pharmaceuticals. rsc.orgfrontiersin.org A significant future direction involves using this compound as a building block to design and synthesize novel, more complex pyran-based scaffolds. researchgate.net By combining the dihydropyran core with other pharmacologically relevant heterocycles (e.g., pyrazoles, chromenes, uracils), researchers aim to create hybrid molecules with unique biological activity profiles. researchgate.netresearchgate.netmdpi.com

The goal is to develop libraries of diverse pyran-based compounds for screening against a wide range of biological targets. researchgate.netnih.gov These efforts are not limited to anticancer agents but extend to antivirals, antibacterials, and inhibitors for enzymes like dipeptidyl peptidase IV (DPP-4). nih.govnih.gov The synthesis of analogs of natural products containing the dihydropyran motif is another promising avenue, aiming to create compounds with improved potency, selectivity, and pharmacokinetic properties. nih.gov This strategic design and synthesis of new scaffolds will ensure that the pyran core remains a valuable and versatile platform for future drug discovery and materials science applications.

| Application Area | Target/Mechanism Example | Rationale for Pyran Scaffold |

|---|---|---|

| Oncology | Topoisomerase I inhibition, Cyclin-dependent kinase-2 (CDK2) inhibition. researchgate.netresearchgate.net | Acts as a rigid core to orient functional groups for optimal binding; found in many natural anticancer agents. rsc.org |

| Anti-diabetic | Dipeptidyl peptidase IV (DPP-4) inhibitors. nih.gov | Provides a stable, non-peptidic backbone for designing selective enzyme inhibitors. |

| Anti-infective | Antibacterial, Antifungal, Antiviral (e.g., Zanamivir analog). nih.govfrontiersin.org | The oxygen-containing ring can participate in key hydrogen bonding interactions with biological targets. |

| Agrochemicals | Herbicides, Insecticides. | Structural diversity allows for the development of compounds with novel modes of action. |

Q & A

Q. What are the standard synthetic routes for 4-(4-bromophenyl)-3,6-dihydro-2H-pyran, and how do reaction conditions influence yield?

The compound is typically synthesized via multicomponent reactions involving brominated aryl aldehydes and cyclic enol ethers. For example, describes a method using 3-(2-bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, dimedone, and aryl aldehydes under reflux in acetonitrile, with pyridine as a base. Yield optimization (up to 85%) depends on stoichiometric ratios (e.g., 1.1:1.0:1.0 for bromoacetyl pyran, dimedone, and aldehyde) and reaction time (3–5 hours). Catalysts like triethylamine improve cyclization efficiency . Alternative routes in use palladium-catalyzed cross-coupling for bromophenyl group introduction, requiring inert atmospheres (N₂/Ar) and temperatures of 80–100°C .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

- NMR : ¹H NMR confirms the dihydro-2H-pyran ring (δ 4.2–4.5 ppm for CH₂O, δ 5.8–6.2 ppm for vinyl protons) and bromophenyl substituents (δ 7.3–7.6 ppm for aromatic protons).

- X-ray crystallography : Used to resolve stereochemical ambiguities, as seen in and , which report mean C–C bond lengths of 1.52 Å and dihedral angles <10° for planar chromene units .

- HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 307) .

Q. How does the bromophenyl substituent influence the compound’s electronic properties?

The electron-withdrawing bromine atom increases electrophilicity at the pyran ring’s C-4 position, enhancing reactivity in nucleophilic substitutions (e.g., Suzuki-Miyaura couplings). DFT calculations in show a 0.3 eV reduction in LUMO energy compared to non-brominated analogs, facilitating charge-transfer interactions .

Advanced Research Questions